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molecular formula C11H20Cl2N2 B1395721 [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride CAS No. 1202890-08-1

[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride

Cat. No. B1395721
M. Wt: 251.19 g/mol
InChI Key: ILHXMRSIZLZITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096567B2

Procedure details

To a stirred solution of tert-butyl 4-((dimethylamino)methyl)phenethylcarbamate (0.14 g, 0.50 mmol) in dioxane (1 mL) at ambient temperature was added a 4M solution of hydrogen chloride in dioxane (4 mL). The resulting solution was stirred at ambient temperature for 30 minutes, then concentrated to afford 2-(4-((dimethylamino)methyl)phenyl)ethanamine dihydrochloride as a white solid (0.12 g, 98% yield).
Name
tert-butyl 4-((dimethylamino)methyl)phenethylcarbamate
Quantity
0.14 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[CH:7][CH:6]=1)[CH3:3].[ClH:21]>O1CCOCC1>[ClH:21].[ClH:21].[CH3:1][N:2]([CH2:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][CH2:10][NH2:11])=[CH:7][CH:6]=1)[CH3:3] |f:3.4.5|

Inputs

Step One
Name
tert-butyl 4-((dimethylamino)methyl)phenethylcarbamate
Quantity
0.14 g
Type
reactant
Smiles
CN(C)CC1=CC=C(CCNC(OC(C)(C)C)=O)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.Cl.CN(C)CC1=CC=C(C=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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